Methyl 2-amino-6-hydroxy-4-methoxybenzoate
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Overview
Description
Methyl 2-amino-6-hydroxy-4-methoxybenzoate is an organic compound with a molecular formula of C9H11NO4. This compound is a derivative of benzoic acid and features functional groups such as an amino group, a hydroxyl group, and a methoxy group. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-hydroxy-4-methoxybenzoate typically involves the esterification of 2-amino-6-hydroxy-4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-hydroxy-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-6-hydroxy-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-hydroxy-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-amino-6-hydroxy-4-methoxybenzoate can be compared with other similar compounds such as:
Methyl 2-amino-4-methoxybenzoate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Methyl 2-hydroxy-4-methoxybenzoate: Lacks the amino group, which may influence its chemical properties and applications.
Methyl 4-amino-2-methoxybenzoate: Has a different substitution pattern, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H11NO4 |
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Molecular Weight |
197.19 g/mol |
IUPAC Name |
methyl 2-amino-6-hydroxy-4-methoxybenzoate |
InChI |
InChI=1S/C9H11NO4/c1-13-5-3-6(10)8(7(11)4-5)9(12)14-2/h3-4,11H,10H2,1-2H3 |
InChI Key |
ZRLRNIYUZHYOOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)C(=O)OC)N |
Origin of Product |
United States |
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